1,2-Bis(2,4,6-tribromophenoxy)ethane

Beschreibung

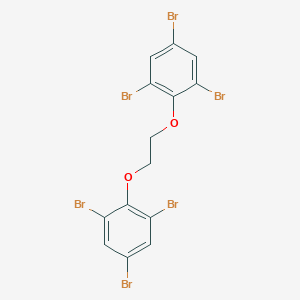

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIGPZCMOYEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br6O2 | |

| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024627 | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-bis(2,4,6-tribromophenoxy)ethane is a white powder. (NTP, 1992), White solid; [HSDB] White to off-white crystalline powder; [MSDSonline] | |

| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble at 66 °F) (NTP, 1992), Insoluble in water (<1 mg/mL at 19 °C), DMSO: Insoluble (<1 mg/mL at 19 °C); 95% ethanol: Insoluble (<1 mg/mL at 19 °C) | |

| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.58 | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene/ethanol, White, crystalline powder | |

CAS No. |

37853-59-1 | |

| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37853-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(2,4,6-TRIBROMOPHENOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34I00D6RNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

222 °C, Melting point = 224 °C (commercial products are mixtures; the melting point given is for the low end of the range) | |

| Record name | 1,2-Bis(2,4,6-tribromophenoxy)ethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (CAS 37853-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), identified by CAS number 37853-59-1, is a high-production-volume brominated flame retardant.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions, particularly concerning thyroid hormone disruption and intestinal toxicity. The information is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development.

Physicochemical Properties

BTBPE is a white crystalline solid at room temperature.[1][3][4] Its high bromine content contributes to its efficacy as a flame retardant in various polymers, including thermoplastics and synthetic resins.[5][6][7] The compound is characterized by its low solubility in water and high lipophilicity.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37853-59-1 | [3][4][5] |

| Molecular Formula | C₁₄H₈Br₆O₂ | [5][7] |

| Molecular Weight | 687.64 g/mol | [3][7] |

| Appearance | White to off-white solid/powder | [1][3][4] |

| Melting Point | 222-223 °C | [3] |

| Boiling Point | 566.4 ± 50.0 °C (Predicted) | [3] |

| Density | ~2.40-2.58 g/cm³ | [1][3] |

| Water Solubility | Insoluble (<1 mg/mL at 19 °C) | [1][3] |

| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) (with heating/sonication). Insoluble in DMSO and 95% ethanol (B145695) (<1 mg/mL at 19 °C). | [1][3] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.9 | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |

| Synonyms | BTBPE, 1,1'-(1,2-Ethanediylbis(oxy))bis(2,4,6-tribromobenzene), FireMaster 680 | [1][5] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of BTBPE is typically achieved through a Williamson ether synthesis, which involves the reaction of 2,4,6-tribromophenol (B41969) with 1,2-dibromoethane (B42909) in the presence of a base.[2]

Materials:

-

2,4,6-Tribromophenol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Methanol (B129727) or Dimethylformamide (DMF) as solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., a mixture of chloroform and methanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-tribromophenol (2 equivalents) and a slight excess of anhydrous potassium carbonate in methanol or DMF.

-

Add 1,2-dibromoethane (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring. The reaction time can vary but is typically several hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with water to remove inorganic salts.

-

Purify the crude BTBPE by recrystallization from a suitable solvent system to obtain a white crystalline solid.

-

Dry the purified product under vacuum.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of BTBPE in environmental and biological samples is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation (Sediment/Suspended Particulate Matter):

-

Freeze-dry and sieve the solid samples.

-

Perform pressurized liquid extraction (PLE) using a mixture of hexane (B92381) and dichloromethane.

-

The extract undergoes a multi-step cleanup process:

-

Gel Permeation Chromatography (GPC) to remove high molecular weight interferences.

-

Solid Phase Extraction (SPE) using Oasis™ HLB cartridges.

-

Further cleanup with silica (B1680970) cartridges.

-

GC-MS Instrumental Parameters:

-

Injection: 1 µL injected at 250 °C in pulsed pressure mode.

-

Oven Temperature Program: Start at 90 °C for 3 minutes, ramp at 30 °C/min to 210 °C, hold for 20 minutes, then ramp at 5 °C/min to 320 °C, and hold for 15 minutes.

-

Carrier Gas Flow: Constant flow of 3 mL/min.

-

Ionization Mode: Electron Capture Negative Ionization (ECNI).

-

Monitored Ions (m/z): 79/81 and specific fragments for BTBPE and its isotopically labeled internal standard.

-

Temperatures: Interface at 300 °C, quadrupole at 150 °C, and ion source at 250 °C.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This protocol is based on the OECD Test Guideline 236 to assess the acute toxicity of BTBPE on fish embryos.

Materials:

-

Fertilized zebrafish (Danio rerio) eggs

-

24-well plates

-

Test solutions of BTBPE at various concentrations

-

Control medium (and solvent control if necessary)

-

Incubator at 28 °C

-

Stereomicroscope

Procedure:

-

Collect newly fertilized zebrafish eggs.

-

Place one embryo per well in a 24-well plate containing the test solution. Use at least five different concentrations of BTBPE and a control group.

-

Incubate the plates at 28 °C for 96 hours.

-

At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following lethal endpoints:

-

Coagulation of the embryo

-

Lack of somite formation

-

Non-detachment of the tail from the yolk sac

-

Absence of heartbeat

-

-

Record the number of dead embryos at each time point for each concentration.

-

Calculate the LC₅₀ (lethal concentration for 50% of the population) at the end of the 96-hour exposure period.

In Vivo Rat Intestinal Permeability Assay

This assay measures the effect of BTBPE on intestinal barrier function by assessing the passage of a fluorescent probe from the gut into the bloodstream.

Materials:

-

Sprague-Dawley rats

-

BTBPE for oral administration

-

Fluorescein isothiocyanate-dextran (FITC-dextran)

-

Oral gavage needles

-

Blood collection supplies (e.g., for tail vein or cardiac puncture)

-

Centrifuge

-

Fluorometer or plate reader

Procedure:

-

Administer BTBPE to rats via oral gavage for a specified period (e.g., daily for 28 days). A control group receives the vehicle only.

-

After the treatment period, fast the rats overnight.

-

Administer a solution of FITC-dextran to each rat by oral gavage.

-

At specific time points post-gavage (e.g., 2 and 4 hours), collect blood samples.

-

Centrifuge the blood to separate the plasma.

-

Measure the fluorescence intensity of the plasma samples using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[8][9]

-

An increase in plasma FITC-dextran concentration in the BTBPE-treated group compared to the control group indicates increased intestinal permeability.

Biological Signaling Pathways

Thyroid Hormone System Disruption

BTBPE has been shown to act as an agonist for thyroid hormone receptors (TRs), specifically TRα and TRβ.[3][4] This interaction can disrupt the normal functioning of the thyroid endocrine system. As a TR agonist, BTBPE can mimic the effects of endogenous thyroid hormones, potentially leading to altered gene expression and downstream physiological effects.

Intestinal Barrier Disruption via the IRX3/NOS2 Axis

Studies in rats have demonstrated that BTBPE exposure can lead to intestinal inflammation and necroptosis (a form of programmed cell death). This is mediated through the activation of the Iroquois homeobox 3 (IRX3) and Nitric Oxide Synthase 2 (NOS2) signaling axis. Activation of this pathway results in the destruction of tight junctions between intestinal cells, compromising the integrity of the gut barrier.

Conclusion

This compound is a widely used flame retardant with a well-defined set of physicochemical properties. The experimental protocols provided herein offer standardized methods for its synthesis, analysis, and toxicological assessment. Emerging research highlights its potential as an endocrine disruptor, specifically targeting the thyroid hormone system, and its ability to compromise intestinal barrier integrity through the IRX3/NOS2 signaling pathway. This technical guide consolidates current knowledge and provides a framework for future research into the environmental and health impacts of this compound, which is crucial for risk assessment and the development of safer alternatives.

References

- 1. mmpc.org [mmpc.org]

- 2. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]

- 7. SYNTHESIS OF 1,2-BIS(2,4,6-TRIBROMO-3-METHYL PHENOXY)ETHANE [yyhx.ciac.jl.cn]

- 8. In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

BTBPE flame retardant mechanism of action

An In-Depth Technical Guide to the Flame Retardant Mechanism of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)

Audience: Researchers, scientists, and material development professionals.

Executive Summary

This compound, commonly known as BTBPE, is a widely utilized additive brominated flame retardant (BFR) valued for its thermal stability and high bromine content. It is frequently incorporated into polymers such as Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS).[1] This guide elucidates the core mechanisms by which BTBPE imparts flame retardancy. The primary mode of action occurs in the gas phase, where thermal decomposition of BTBPE releases bromine species that interrupt the exothermic radical chain reactions of combustion.[2][3] While its dominant role is in the gas phase, BTBPE also influences the thermal degradation of the polymer matrix in the condensed phase. This document provides a detailed overview of the decomposition pathways, the gas and condensed phase actions, quantitative performance data, and the experimental protocols used for evaluation.

Core Flame Retardant Mechanism

The flame retardant action of BTBPE is a multi-step process initiated by heat. The molecule is designed to decompose at temperatures consistent with the pyrolysis of the host polymer, releasing active flame-inhibiting species at the appropriate time.[4]

Thermal Decomposition of BTBPE

Contrary to simpler BFRs where the initial step is C-Br bond scission, the thermal decomposition of BTBPE is more complex. The process commences at approximately 340-350°C.[1][5] The principal pathway is not direct bond cleavage but rather a 1,3-hydrogen shift.[1][6] This intramolecular rearrangement leads to the formation of two primary products: 2,4,6-tribromophenol (B41969) (TBP) and 1,3,5-tribromo-2-(vinyloxy)benzene (TBVOB).[1][5]

Further heating of these primary products, or a secondary decomposition pathway involving H-atom abstraction from the ethane (B1197151) bridge, leads to the generation of smaller, volatile bromine-containing compounds, most notably hydrogen bromide (HBr) and bromine radicals (Br•).[7]

Gas Phase Action: Radical Trapping

The primary flame-retardant effect of BTBPE is chemical quenching in the gas phase.[2][4] During combustion, high-energy, propagating radicals, primarily hydroxyl (•OH) and hydrogen (H•) radicals, sustain the fire. The HBr released from BTBPE's decomposition acts as a scavenger for these radicals.

The inhibition cycle proceeds as follows:

-

HBr reacts with the high-energy radicals (•OH, H•), replacing them with a much less reactive bromine radical (Br•).

-

The bromine radical then reacts with the polymer fuel (R-H), regenerating HBr.

Inhibition Reactions:

-

H• + HBr → H₂ + Br•

-

•OH + HBr → H₂O + Br•

-

Br• + R-H (Fuel) → HBr + R•

This cycle effectively removes the key propagating radicals from the flame front and replaces them with water and hydrogen gas, slowing the exothermic reactions and cooling the system.[2] The lower reactivity of the Br• radical significantly slows the combustion chemistry, which can extinguish the flame.[2]

Condensed Phase Action

The role of BTBPE in the condensed (solid) phase is less pronounced than its gas-phase action. Unlike intumescent flame retardants, BTBPE is not a significant char-promoting agent.[7] However, its presence does influence the degradation of the host polymer. The release of bromine radicals from the flame retardant can induce the breaking of the polymer backbone at lower temperatures than the polymer's natural thermal degradation.[7] This can alter the melt viscosity and the profile of pyrolysis products released from the polymer. While this action can contribute to flame retardancy by changing the fuel supply to the flame, the dominant mechanism remains the gas-phase inhibition.

Quantitative Performance Data

Disclaimer: The data presented below is compiled from studies on various brominated flame retardant systems in different polymers and should be considered representative. Actual performance of BTBPE will vary based on the specific polymer, formulation, and presence of synergists like antimony trioxide.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature, indicating thermal stability. Flame retardants often lower the initial decomposition temperature of the polymer system to ensure the release of active species before significant polymer pyrolysis.

| Material | Tonset (°C) (5% Mass Loss) | Tmax (°C) (Peak Degradation) | Char Yield @ 600°C (%) |

| High Impact Polystyrene (HIPS) | ~390 | ~425 | < 2 |

| HIPS + Brominated FR System | ~350 | ~380 | ~ 5 |

| Polybutylene Terephthalate (PBT) | ~375 | ~400 | ~ 5 |

| PBT + Brominated FR System | ~360 | ~385 | ~ 10 |

Data is illustrative based on typical performance described in sources.[7]

Fire Performance Tests

Limiting Oxygen Index (LOI) and UL-94 are standard small-scale flammability tests. Cone calorimetry provides more detailed information about fire behavior under forced-flaming conditions.

| Material | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) @ 50 kW/m² |

| High Impact Polystyrene (HIPS) | 18-19 | HB | >1000 |

| HIPS + Brominated FR System | 28-30 | V-0 | < 600 |

| Polybutylene Terephthalate (PBT) | 20-22 | HB | ~900 |

| PBT + Brominated FR System | 28-32 | V-0 | < 500 |

Data is illustrative based on typical performance described in sources.[8][9][10]

Detailed Experimental Protocols

The quantitative data are obtained through standardized testing methodologies. Below are detailed protocols for the key experiments cited.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the material.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

A small sample (typically 5-15 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[9]

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 700-900°C) at a constant heating rate (e.g., 10 or 20°C/min).[11]

-

An inert (N₂) or oxidative (Air) atmosphere is maintained at a constant flow rate (e.g., 40-60 mL/min).[11]

-

The mass of the sample is recorded continuously as a function of temperature.

-

-

Key Outputs: Onset of decomposition temperature (Tonset), peak mass loss rate temperature (Tmax), and residual mass (char yield).

Cone Calorimetry

-

Objective: To measure heat release rate, smoke production, and other fire-related parameters under controlled radiative heating.

-

Apparatus: Cone Calorimeter.

-

Procedure:

-

A flat specimen, typically 100mm x 100mm and up to 50mm thick, is conditioned at 23°C and 50% relative humidity.[2]

-

The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell to measure mass loss.[2]

-

The sample is positioned below a conical radiant heater and exposed to a constant heat flux, typically 35 kW/m² or 50 kW/m².[13]

-

A spark igniter is positioned over the sample to ignite the pyrolysis gases. The time to sustained ignition (TTI) is recorded.[2]

-

Combustion products are collected by an exhaust hood. The oxygen concentration in the exhaust is measured to calculate the heat release rate (HRR) based on the oxygen consumption principle.[13]

-

-

Key Outputs: Time to Ignition (TTI), Heat Release Rate (HRR) curve, Peak Heat Release Rate (pHRR), Total Heat Released (THR), Mass Loss Rate (MLR), Total Smoke Release (TSR).[13]

References

- 1. researchgate.net [researchgate.net]

- 2. The science of Flame retardants - Flame Retardants - Preventing Firesand Protecting People - BSEF [flameretardantsguide.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gas-phase reactions of brominated diphenyl ethers with OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Home | US Forest Service Research and Development [research.fs.usda.gov]

Technical Guide: Synthesis and Purification of 1,2-Bis(2,4,6-tribromophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and purification of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a widely used brominated flame retardant. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry. This guide details the experimental protocols for both the synthesis and a subsequent purification by recrystallization. Furthermore, it presents key quantitative data in structured tables and includes visualizations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

This compound, often abbreviated as BTBPE, is a significant additive flame retardant utilized in a variety of polymers, including thermoplastics and resins, to enhance their fire resistance.[1] Its synthesis is principally based on the reaction of 2,4,6-tribromophenol (B41969) with 1,2-dibromoethane (B42909) in the presence of a base.[2] This reaction follows the Williamson ether synthesis mechanism, a versatile method for forming ethers from an alkoxide and a primary alkyl halide. A thorough understanding of its synthesis and purification is crucial for researchers working with this compound, whether for material science applications or toxicological studies.

Synthesis Pathway

The synthesis of this compound proceeds via a Williamson ether synthesis. In this reaction, two equivalents of 2,4,6-tribromophenol are deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbons of 1,2-dibromoethane in a double SN2 reaction to form the final product.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative lab-scale synthesis of BTBPE.

Materials:

-

2,4,6-Tribromophenol (TBP)

-

1,2-Dibromoethane (DBE)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (or other suitable polar aprotic solvent)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromophenol in ethanol.

-

Slowly add a stoichiometric amount of sodium hydroxide to the solution to form the sodium salt of tribromophenol.

-

To this solution, add 0.5 molar equivalents of 1,2-dibromoethane.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold distilled water to precipitate the crude product.

-

Collect the white precipitate by vacuum filtration and wash with distilled water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven.

Purification by Recrystallization

Procedure:

-

Transfer the crude, dried this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified product in a vacuum oven. The final product should be a white crystalline powder.

Experimental Workflow

The overall process from reactants to the purified product is outlined below.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₈Br₆O₂ |

| Molecular Weight | 687.64 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 222-225 °C |

| Solubility | Insoluble in water, soluble in some organic solvents |

| CAS Number | 37853-59-1 |

Reaction Parameters and Expected Results

| Parameter | Value |

| Reactant Molar Ratio | TBP : DBE : NaOH = 2 : 1 : 2 |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C for ethanol) |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% |

| Purity (after recryst.) | >98% |

Analytical Characterization Data

| Analysis | Expected Result |

| ¹H NMR | A singlet at approximately 4.5 ppm corresponding to the four equivalent protons of the ethane (B1197151) bridge (-O-CH₂-CH₂-O-). Aromatic protons may not be easily observed or may appear as a singlet in the aromatic region, depending on the solvent. |

| ¹³C NMR | A peak around 70 ppm for the methylene (B1212753) carbons (-CH₂-) of the ethane bridge. Several peaks in the aromatic region (typically 115-155 ppm) corresponding to the carbons of the tribromophenyl groups. |

| IR (KBr) | Peaks around 1250-1000 cm⁻¹ (C-O stretching for aryl ethers), and characteristic peaks for the aromatic C-H and C=C bonds. Absence of a broad O-H stretch from the starting phenol. |

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. The protocol outlined in this guide, coupled with the purification by recrystallization, can yield a high-purity product suitable for various research and industrial applications. The provided data and workflows are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and study of this important flame retardant.

References

An In-depth Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a widely used brominated flame retardant.

Chemical Identity and Structure

This compound, commonly abbreviated as BTBPE, is a synthetic chemical compound used as an additive flame retardant in a variety of polymers.

-

Common Name: this compound

-

IUPAC Name: 1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene[1]

-

Molecular Formula: C₁₄H₈Br₆O₂[1]

Chemical Structure:

The structure of BTBPE consists of two 2,4,6-tribromophenyl (B11824935) groups linked by an ethane (B1197151) diether bridge.

Physicochemical Properties

The physicochemical properties of BTBPE are critical for understanding its environmental fate, biological interactions, and analytical behavior. Quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 687.64 g/mol | [3][4] |

| Physical State | White crystalline powder | [1] |

| Melting Point | 222 - 224 °C | [1] |

| Boiling Point | Decomposes at 340 °C; evaporates at 240 °C | [4][5] |

| Water Solubility | 0.2 mg/L at 25 °C | [6] |

| Vapor Pressure | 2.26 × 10⁻¹¹ Pa at 25 °C | [6] |

| Log P (Octanol-Water) | 7.7 (XLogP3-AA) | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

Experimental Protocols

Synthesis of BTBPE via Williamson Ether Synthesis

BTBPE is synthesized via the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[7] For BTBPE, this involves the reaction of two equivalents of 2,4,6-tribromophenol (B41969) with one equivalent of 1,2-dibromoethane (B42909).[8]

Materials and Reagents:

-

2,4,6-Tribromophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF)

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for recrystallization (e.g., ethanol/benzene mixture)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-tribromophenol in DMF.

-

Add a stoichiometric amount of a strong base (e.g., NaOH pellets) to the solution. Stir the mixture until the phenol (B47542) is completely deprotonated to form the sodium 2,4,6-tribromophenoxide. This is an exothermic reaction and may require cooling.

-

Nucleophilic Substitution: Slowly add 0.5 equivalents of 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture under reflux for several hours to allow the Sₙ2 reaction to proceed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess base with dilute HCl.

-

Precipitate the crude product by pouring the reaction mixture into a large volume of cold water.

-

Purification: Collect the crude BTBPE solid by vacuum filtration and wash it thoroughly with deionized water.

-

Further purify the product by recrystallization from a suitable solvent system, such as a benzene/ethanol mixture, to yield BTBPE as white crystals.[1]

-

Dry the purified product under vacuum.

Quantification in Sediment Samples by GC-MS/MS

This protocol outlines a method for the extraction, cleanup, and analysis of BTBPE in sediment samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Materials and Reagents:

-

Freeze-dried and sieved sediment sample

-

Soxhlet extraction apparatus

-

Hexane (B92381) and Dichloromethane (DCM), pesticide grade

-

Anhydrous sodium sulfate, baked at 450 °C

-

Activated copper powder for sulfur removal

-

Silica gel and/or Florisil for column chromatography cleanup

-

¹³C-labeled BTBPE internal standard[9]

-

GC-MS/MS system

Procedure:

-

Sample Preparation and Spiking: Weigh approximately 10 g of the freeze-dried sediment sample into a Soxhlet extraction thimble. Spike the sample with a known amount of ¹³C-labeled BTBPE internal standard for quantification.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract the sample for 18-24 hours with a 1:1 mixture of hexane:DCM.

-

Sulfur Removal: After extraction, concentrate the extract and treat it with activated copper powder to remove elemental sulfur, which can interfere with the analysis. Agitate the mixture until the copper no longer tarnishes.

-

Multi-layer Silica Gel Cleanup: Prepare a chromatography column packed with layers of activated silica, acidified silica, and anhydrous sodium sulfate. Apply the concentrated extract to the column and elute with a mixture of hexane and DCM. This step removes polar interferences.

-

Solvent Exchange and Concentration: The cleaned extract is carefully concentrated under a gentle stream of nitrogen. Exchange the solvent to a final solvent suitable for GC injection (e.g., nonane (B91170) or isooctane).

-

GC-MS/MS Analysis:

-

Instrument: Agilent 7890A GC coupled to a 7000 series Triple Quadrupole MS or equivalent.

-

Column: A low-polarity capillary column suitable for flame retardant analysis (e.g., Rtx-1614, 15 m x 0.25 mm ID x 0.1 µm).

-

Injection: 1-2 µL of the final extract is injected in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) is often preferred for its high sensitivity for halogenated compounds.

-

MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native BTBPE and the ¹³C-labeled internal standard are monitored.

-

-

Quantification: The concentration of BTBPE in the sample is determined by comparing the peak area of the native analyte to that of the internal standard and applying a response factor derived from a calibration curve.

Biological Interactions and Reaction Pathways

Mechanism of Thyroid System Disruption

BTBPE has been identified as an endocrine disruptor, specifically targeting the thyroid system. It acts as an agonist for thyroid receptors (TRs), leading to a cascade of effects that disrupt thyroid hormone homeostasis.[2][7][9] The proposed signaling pathway is detailed below.

Caption: BTBPE-induced thyroid disruption pathway.

Thermal Decomposition Pathway

Under thermal stress, such as during manufacturing processes or in the event of a fire, BTBPE decomposes into several potentially hazardous products. The primary decomposition mechanism involves a 1,3-hydrogen shift.[5][8]

Caption: Thermal decomposition workflow for BTBPE.

Atmospheric Reaction with Hydroxyl Radicals

In the atmosphere, BTBPE can be degraded through reactions with photochemically generated hydroxyl (•OH) radicals. This process involves two competing pathways: hydrogen abstraction from the ethane bridge and •OH addition to the aromatic rings, with the latter being the dominant route.

Caption: Atmospheric reaction pathways of BTBPE with •OH radicals.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. researchgate.net [researchgate.net]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility of 1,2-Bis(2,4,6-tribromophenoxy)ethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2,4,6-tribromophenoxy)ethane is a brominated flame retardant widely used in various polymers. Its efficacy and environmental fate are significantly influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also details a standardized experimental protocol for determining the solubility of poorly soluble compounds, which can be applied to generate further data for this substance.

Introduction

This compound, a white, crystalline powder, is a key additive flame retardant utilized in thermoplastic and thermoset systems to enhance their fire resistance.[1] Understanding its solubility in various organic solvents is crucial for several reasons:

-

Process Chemistry: Solubility data informs the selection of appropriate solvents for its synthesis, purification, and incorporation into polymer matrices.

-

Toxicology and Environmental Fate: The solubility of this compound in nonpolar organic solvents can predict its potential for bioaccumulation in fatty tissues. Its low aqueous solubility impacts its mobility in aquatic environments.[2]

-

Analytical Chemistry: Method development for the extraction and quantification of this compound from environmental and biological samples relies on knowledge of its solubility.

This guide summarizes the known qualitative and limited quantitative solubility data and provides a detailed experimental framework for its determination.

Solubility Data

Table 1: Summary of Solubility Data for this compound

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | 19 °C | < 1 mg/mL | Quantitative | [2] |

| Water | 20 °C (68 °F) | Insoluble | Qualitative | [2][3] |

| Chloroform | Not Specified | Slightly Soluble (with heating and sonication) | Qualitative | [4][5] |

| Ethyl Acetate | Not Specified | Slightly Soluble (with heating and sonication) | Qualitative | [4][5] |

| Acetone | Not Specified | Sufficient to dampen solid material for spill cleanup | Qualitative | [3] |

| Lipophilic Solutions | Not Specified | Fairly Insoluble | Qualitative | [2] |

| Nonane (B91170) | Not Specified | 50 µg/mL | Quantitative | [6] |

| Toluene | Not Specified | 50 µg/mL | Quantitative | [7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a poorly soluble solid organic compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: High-purity organic solvents (e.g., HPLC grade)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

3.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials. d. Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. d. Dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV). c. Analyze the diluted sample solutions and determine the concentration of this compound by interpolating from the calibration curve.

-

Calculation of Solubility: a. Calculate the solubility (S) using the following formula: S (g/L) = C × DF where:

-

C is the concentration of the diluted solution (g/L) determined from the calibration curve.

-

DF is the dilution factor.

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

As this compound is an industrial flame retardant and not a pharmacologically active agent, there are no known signaling pathways directly associated with its intended function or therapeutic action. Its biological interactions are primarily of toxicological interest.

The logical relationship for its application and environmental presence is straightforward:

Caption: Logical relationship of this compound from application to environmental fate.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its industrial application and environmental assessment. This guide highlights the current scarcity of comprehensive quantitative solubility data and provides a robust, standardized protocol to enable researchers to generate such data. The provided workflow and logical relationship diagrams offer a clear visual representation of the experimental process and the compound's lifecycle context. Further research to populate the solubility table with quantitative values for a broader range of organic solvents is highly recommended.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound CAS#: 37853-59-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 37853-59-1 [m.chemicalbook.com]

- 6. 1,2-Bis(2,4,6-tribromophenoxy) ethane (BTBPE) (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, ULM-7595-1.2 [isotope.com]

- 7. zeptometrix.com [zeptometrix.com]

In-Depth Technical Guide: Thermal Degradation Profile of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of the novel brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE). The document details its decomposition pathways, thermal stability, and the analytical methodologies used for its characterization, with a focus on providing actionable data and protocols for scientific professionals.

Thermal Stability and Decomposition Overview

This compound (BTBPE) is a widely used additive flame retardant in various polymers. Understanding its thermal behavior is critical for predicting its fate during manufacturing processes, product end-of-life scenarios, and in fire situations.

BTBPE exhibits a distinct thermal degradation profile characterized by evaporation at lower temperatures followed by decomposition at higher temperatures. Studies have shown that BTBPE evaporates without significant decomposition at approximately 240°C.[1] The primary decomposition of BTBPE occurs at higher temperatures, with significant breakdown observed around 340-350°C.[1][2]

The thermal decomposition of BTBPE is a complex process involving both molecular rearrangement and radical chain reactions. The primary initial decomposition step is dominated by a 1,3-hydrogen shift, which is favored up to approximately 407°C (680 K).[3] This intramolecular rearrangement leads to the formation of key primary decomposition products.

Quantitative Thermal Analysis Data

| Parameter | Value | Technique | Conditions | Reference |

| Evaporation Temperature | ~240 °C | Pyrolysis | Inert Atmosphere | [1] |

| Onset of Decomposition | ~340 °C | Pyrolysis | Inert Atmosphere | [1] |

| Major Decomposition Temperature | 340-350 °C | Pyrolysis-GC/MS | Inert Atmosphere | [2] |

| Decomposition in ABS Matrix | ≥350 °C | Thermal Treatment | - | [2] |

| Mass Loss in ABS Matrix (at ≥350 °C) | 15-56% of embedded BTBPE decomposed | Thermal Treatment | - | [2] |

| Melting Point | 224-226 °C | Not Specified | - | [4] |

Decomposition Products

The thermal degradation of BTBPE yields a range of products, which can be categorized as primary and secondary. The formation of these products is highly dependent on the temperature and the duration of thermal stress.

Primary Decomposition Products

Under rapid heating conditions in an inert atmosphere, the primary decomposition products of BTBPE are:

-

Vinyl tribromophenyl ether [1]

The formation of these products is consistent with a decomposition mechanism involving a 1,3-hydrogen shift.[3]

Secondary Decomposition Products

With prolonged exposure to high temperatures, secondary reactions of the primary products occur, leading to the formation of:

-

Hydrogen bromide (HBr)

-

Ethylene (B1197577) bromide

-

Polybrominated vinyl phenyl ethers

-

Polybrominated diphenyl ethers

-

Polybrominated dibenzo-p-dioxins (PBDDs)[1]

The formation of PBDDs is a significant concern due to their toxicity. These are believed to form from precursors generated during the bimolecular condensation reactions of the primary decomposition products.[3]

Proposed Thermal Degradation Pathways

The thermal decomposition of BTBPE is theorized to proceed through two main competing pathways: a molecular pathway involving a concerted 1,3-hydrogen shift and a radical-mediated pathway.

1,3-Hydrogen Shift (Molecular Pathway)

This is considered the dominant initial decomposition pathway at temperatures up to around 407°C (680 K).[3] It involves the transfer of a hydrogen atom from the ethylene bridge to one of the phenoxy oxygen atoms, followed by the cleavage of the C-O bond. This concerted mechanism directly yields 2,4,6-tribromophenol and vinyl tribromophenyl ether.

Caption: Proposed 1,3-hydrogen shift degradation pathway of BTBPE.

Radical Pathway

At higher temperatures, homolytic cleavage of the ether linkage can occur, initiating a radical chain reaction. This pathway involves the formation of a 2,4,6-tribromophenoxy radical and other radical species. These highly reactive radicals can then participate in a series of propagation and termination steps, leading to the formation of various secondary decomposition products, including PBDDs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the thermal degradation profile of BTBPE. The following sections outline the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperatures of BTBPE by measuring its mass change as a function of temperature.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of pure BTBPE powder (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon is used as the purge gas to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.[5][6]

-

Heating Program: The sample is heated from ambient temperature to a final temperature of around 600-800°C. A linear heating rate, typically 10°C/min or 20°C/min, is applied.[7][8]

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_max), and the percentage of mass loss at different stages.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal transitions of BTBPE, such as melting and crystallization, by measuring the heat flow to or from the sample as a function of temperature.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of BTBPE powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: An inert atmosphere is maintained using a purge gas like nitrogen at a flow rate of around 50 mL/min.[9]

-

Heating and Cooling Program: A typical program involves an initial heating ramp to melt the sample, followed by a controlled cooling ramp to observe crystallization, and a second heating ramp to analyze the melting behavior of the recrystallized sample. A heating/cooling rate of 10°C/min is commonly used.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (T_m) from the peak of the endothermic event and the enthalpy of fusion (ΔH_f) from the area under the melting peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal decomposition of BTBPE.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation: A small amount of BTBPE (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 340°C or a temperature ramp) in an inert atmosphere (helium).

-

GC Separation: The pyrolysis products are transferred to a GC column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane) for separation. A typical GC oven temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) to elute all the decomposition products.

-

MS Detection and Identification: The separated compounds are detected by a mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.

Caption: General experimental workflow for Py-GC-MS analysis.

Conclusion

The thermal degradation of BTBPE is a multi-step process initiated by evaporation and followed by decomposition at higher temperatures. The primary decomposition pathway involves a 1,3-hydrogen shift, leading to the formation of 2,4,6-tribromophenol and vinyl tribromophenyl ether. Under prolonged thermal stress, these primary products can undergo secondary reactions to form a variety of other compounds, including potentially hazardous polybrominated dibenzo-p-dioxins. A thorough understanding of this degradation profile, obtained through techniques like TGA, DSC, and Py-GC-MS, is crucial for the safe and effective use of BTBPE in various applications and for assessing its environmental and health impacts.

References

- 1. researchgate.net [researchgate.net]

- 2. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. researchgate.net [researchgate.net]

- 7. teilar.gr [teilar.gr]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. This compound – German Environmental Specimen Bank [umweltprobenbank.de]

Unraveling the Environmental Journey of a Novel Flame Retardant: A Technical Guide to 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the environmental fate and transport of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant (BFR) that has emerged as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). As a compound of increasing environmental relevance, understanding its behavior in various ecosystems is paramount for accurate risk assessment and management. This document provides a comprehensive overview of its physicochemical properties, degradation pathways, bioaccumulation potential, and transport mechanisms, supported by detailed experimental methodologies and visual representations of key processes.

Core Physicochemical Characteristics

The environmental behavior of BTBPE is fundamentally governed by its chemical and physical properties. It is a solid, white powder with very low water solubility and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to associate with organic matter and lipids.[1][2][3] These characteristics are pivotal in its distribution and persistence in the environment. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (BTBPE)

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₆O₂ | [1] |

| Molecular Weight | 687.64 g/mol | [3] |

| Melting Point | 222-227 °C | [3][4] |

| Water Solubility | 0.2 mg·L⁻¹ at 25 °C | [2] |

| Vapor Pressure | 2.26 x 10⁻¹¹ Pa at 25 °C | [2] |

| Henry's Law Constant | 4.3 x 10⁻⁷ atm·m³·mol⁻¹ | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 9.9 (Estimated) | [5][6] |

Environmental Fate and Transport: A Conceptual Overview

Once released into the environment from various sources such as manufacturing plants and consumer products, BTBPE undergoes a complex series of transport and transformation processes.[7] Due to its hydrophobic nature, it preferentially partitions to soil, sediment, and airborne particulate matter.[7][8] Long-range atmospheric transport has been suggested by its detection in remote areas.[8] In aquatic systems, it is predominantly found in sediment rather than the water column.[8][9][10]

Degradation Pathways

The persistence of BTBPE in the environment is a key concern. While generally resistant to degradation, it can be transformed through several abiotic and biotic processes.

Abiotic Degradation

Photodegradation: BTBPE is susceptible to photodegradation, particularly in the presence of sunlight.[8] Studies have shown that this process can lead to the formation of various degradation products.[8] In the atmosphere, the reaction with hydroxyl radicals (·OH) is a potential degradation pathway, with a calculated atmospheric lifetime of approximately 11.8 days.[11]

Thermal Degradation: At elevated temperatures, such as those encountered during the lifecycle of products containing BTBPE (e.g., in electronics or during recycling), it can decompose.[12][13] Thermal decomposition can lead to the formation of 2,4,6-tribromophenol (B41969) and other potentially toxic byproducts, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][12][13][14]

Biotic Degradation

Biodegradation of BTBPE appears to be a very slow process.[1] Studies using soil/sewage inoculum have shown minimal evolution of CO₂, indicating that it is not a significant environmental fate process in soil.[1] However, metabolism in organisms can occur. In rats, for example, metabolites have been identified in feces, suggesting that metabolic activation can happen, although absorption is limited.[1] The metabolism of BTBPE by cytochrome P450 enzymes can lead to the formation of hydroxylated and debrominated products.[15]

Bioaccumulation and Trophic Transfer

The high lipophilicity of BTBPE suggests a significant potential for bioaccumulation in living organisms.[16] It has been detected in a wide range of aquatic and terrestrial biota, including invertebrates, fish, birds, and marine mammals.[9][17][18]

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs): The tendency of a chemical to accumulate in an organism from its surrounding environment is quantified by the bioaccumulation factor. For sediment-dwelling organisms, the biota-sediment accumulation factor is a key metric. While specific BAF and BSAF values for BTBPE are varied and depend on the species and ecosystem, its presence in biota at concentrations higher than in the surrounding environment confirms its bioaccumulative nature.[19]

Trophic Magnification: There is evidence to suggest that BTBPE can biomagnify in aquatic food webs, meaning its concentration increases at successively higher trophic levels.[10][20] This has significant implications for top predators, which may be exposed to high concentrations of this contaminant.

Table 2: Environmental Dissipation and Half-life of BTBPE

| Compartment | Dissipation Time (DT₅₀) / Half-life | Reference |

| Aquatic Particulate | 9-30 days | [8] |

| Aquatic Sediment | >100 days | [8] |

| Fish (Depuration) | 54.1 ± 8.5 days | [1] |

| Atmosphere (vs. ·OH) | ~11.8 days | [11] |

Experimental Protocols for Environmental Analysis

The accurate determination of BTBPE in various environmental matrices is crucial for monitoring its fate and transport. The following outlines a general experimental workflow for the analysis of BTBPE in sediment samples.

Detailed Methodologies

1. Sample Collection and Preparation:

-

Sediment samples are collected using appropriate grab or core samplers.

-

Samples are typically freeze-dried to remove water and then sieved to ensure homogeneity.

-

Prior to extraction, a known amount of a labeled internal standard (e.g., ¹³C-BTBPE) is added to the sample to correct for analytical losses.[21]

2. Extraction:

-

Pressurized Liquid Extraction (PLE): This is a common technique that uses elevated temperatures and pressures to efficiently extract analytes from solid matrices.[21] A mixture of solvents like hexane (B92381) and dichloromethane (B109758) is often used.

-

Soxhlet Extraction: A classical and robust method for extracting compounds from solid materials.

3. Cleanup:

-

The raw extract contains co-extracted matrix components that can interfere with the analysis. Therefore, one or more cleanup steps are essential.

-

Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.[21]

-

Solid Phase Extraction (SPE): Cartridges containing adsorbents like silica gel or Florisil are used to further purify the extract.[21] Acidified silica may also be used to remove certain interferences, though BTBPE can be partially degraded by this treatment.[21]

4. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common analytical technique for the determination of BTBPE.[8][21]

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) is often preferred due to its high sensitivity for halogenated compounds like BTBPE.[21]

-

Monitored Ions: Specific ions, such as m/z 79/81 (for bromine) and fragments corresponding to the tribromophenoxy group, are monitored for quantification and confirmation.[21]

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant. Its low water solubility and high lipophilicity drive its partitioning into soil, sediment, and biota. While it can undergo photodegradation and thermal degradation, its overall persistence in the environment is a significant concern. The potential for biomagnification in food webs poses a risk to higher trophic level organisms. Continued monitoring and research into the long-term environmental effects and potential toxicological impacts of BTBPE are essential for a comprehensive understanding and effective management of this emerging contaminant.

References

- 1. This compound | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Bis(2,4,6-tribromphenoxy)ethan – Wikipedia [de.wikipedia.org]

- 3. This compound CAS#: 37853-59-1 [amp.chemicalbook.com]

- 4. This compound | 37853-59-1 [sigmaaldrich.com]

- 5. Estimating Octanol–Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed‐Phase High‐Performance Liquid Chromatography and Computational Models | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 10. Bioaccumulation and trophic transfer of some brominated flame retardants in a Lake Winnipeg (Canada) food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. Atmospheric chemical reaction mechanism and kinetics of this compound initiated by OH radical: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Release and Transformation of BTBPE During the Thermal Treatment of Flame Retardant ABS Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [researchportal.murdoch.edu.au]

- 15. Oxidation reactivity of this compound (BTBPE) by Compound I model of cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cimi.org [cimi.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound – German Environmental Specimen Bank [umweltprobenbank.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) in Animal Models

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is a novel brominated flame retardant (BFR) utilized in a variety of consumer products, including plastics and textiles, as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its widespread use has led to increasing environmental detection and concerns about its potential toxicological effects on wildlife and human health. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicological profile of BTBPE in various animal models, with a focus on quantitative data, experimental methodologies, and mechanistic insights into its mode of action.

Data Presentation: Summary of Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on BTBPE in different animal models.

Table 1: Endocrine Disruption Effects of BTBPE in Animal Models

| Species | Sex | Exposure Route & Duration | Dose/Concentration | Endpoint | Observation | Reference |

| Zebrafish (Danio rerio) | Male | Waterborne, 14 days | 0, 0.015, 0.15, 1.5 µM | 17β-estradiol (E2) | Increasing trend in E2 levels | [1][2] |

| Zebrafish (Danio rerio) | Male | Waterborne, 14 days | 0, 0.015, 0.15, 1.5 µM | E2/11-ketotestosterone (B164220) (11-KT) ratio | Increasing trend | [1][2] |

| Zebrafish (Danio rerio) | Male | Waterborne, 14 days | 0, 0.015, 0.15, 1.5 µM | Estrogen receptor-alpha (erα) and erβ gene expression | Increasing trends | [1][2] |

| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 1, 3, 10 µg/L | Thyroxine (T4) | Decreased | [3] |

| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 1, 3, 10 µg/L | Corticotropin-releasing hormone (CRH) | Increased | [3] |

| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 3 µg/L | Thyroid-stimulating hormone (TSH) | Increased | [3] |

| Sprague-Dawley Rats | Male | Oral gavage, 28 days | 250 mg/kg bw | Free thyroxine (FT4) | Reduction | [4] |

| Sprague-Dawley Rats | Male | Oral gavage, 28 days | 25 mg/kg bw | Total thyroxine (TT4) | Reduction | [4] |

| American Kestrel (Falco sparverius) | Female Hatchlings | In ovo injection | 5.3, 26.8, 58.1 ng/g egg | Type 2 deiodinase (D2) activity | Decreased at higher doses | [3] |

Table 2: Reproductive and Developmental Toxicity of BTBPE in Animal Models

| Species | Sex | Exposure Route & Duration | Dose/Concentration | Endpoint | Observation | Reference |

| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Mating behavior | Underperformance | [1] |

| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Reproductive success | Reduced | [1] |

| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Sperm total motility | Decreased | [1] |

| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Sperm progressive motility | Decreased | [1] |

| Zebrafish (Danio rerio) | Male | Waterborne, 28 days | 0.01, 0.1, 1, 10 µg/L | Sperm morphological malformations | Increased | [1] |

| Zebrafish (Danio rerio) | Larvae | Waterborne, 14 days | 1, 3, 10 µg/L | Locomotor activity | Reduced | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of BTBPE.

Endocrine Disruption Studies in Zebrafish

-

Animal Model: Adult wild-type male zebrafish (approximately six months old) were utilized.[2] The fish were acclimated for over seven days in aerated, dechlorinated tap water before the commencement of the experiment.[2]

-

Exposure Protocol: A 14-day prolonged toxicity test was conducted based on OECD Guideline 204 with minor modifications.[2] Sixteen male zebrafish were allocated to each treatment group, with four fish per 3-liter beaker and four replicates per group.[2] The exposure concentrations for BTBPE were 0 (control), 0.015, 0.15, and 1.5 µM.[2]

-